![molecular formula C15H14N2O B2934819 (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone CAS No. 2176069-42-2](/img/structure/B2934819.png)

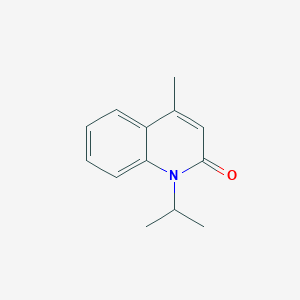

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone, also known as PBP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrrolopyridine derivatives and has been studied for its potential as a modulator of protein-protein interactions.

Wissenschaftliche Forschungsanwendungen

Drug Design and Medicinal Chemistry

This compound’s structure is conducive to modifications that can lead to the development of new pharmaceutical agents. Its pyridine core is a common motif in drug design due to its ability to engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets . The compound’s potential for creating derivatives makes it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Derivatives of pyrazolo[3,4-b]pyridine, which share a similar core structure with our compound of interest, have shown promising results against various microbial strains. This suggests potential antimicrobial applications for 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, especially in the development of new antibiotics .

Antituberculosis Agents

The pyrazolo[3,4-b]pyridine framework has been explored for its efficacy against Mycobacterium tuberculosis. Given the structural similarities, 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine could serve as a lead compound for synthesizing new antituberculosis agents .

Anticancer Research

Compounds with the pyrazolo[3,4-b]pyridine moiety have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. As such, our compound may have applications in anticancer drug development, particularly as a TRK inhibitor .

Enzyme Inhibition

The pyridine nitrogen in the compound’s structure can be protonated, which may allow it to stabilize carbanionic intermediates in enzymatic reactions. This property could be harnessed to design enzyme inhibitors for therapeutic purposes .

Allosteric Modulation

The structural features of 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine could be utilized in the design of allosteric modulators, which bind to proteins at sites other than the active site to induce conformational changes .

Neurological Disorders

Pyridine derivatives are known to impact neurological pathways and can be found in drugs targeting neurological disorders. The compound could potentially be modified to treat conditions such as Alzheimer’s disease or Parkinson’s .

Matrix Metalloproteinase Inhibition

Pyridine rings are present in the third-generation matrix metalloproteinase inhibitor prinomastat, which suggests that our compound could be explored for its ability to inhibit matrix metalloproteinases, thereby impacting various pathological conditions including cancer metastasis and cardiovascular diseases .

Wirkmechanismus

Target of Action

The compound 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, also known as (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone, is a pyrazolo[3,4-b]pyridine derivative . Pyrazolo[3,4-b]pyridines are known to interact with various biological targets, including Mycobacterium tuberculosis . .

Mode of Action

Pyrazolo[3,4-b]pyridines are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects . These activities are typically achieved through interactions with specific biological targets, leading to changes in cellular processes.

Biochemical Pathways

Pyrazolo[3,4-b]pyridines are known to interact with various biological targets and pathways . For example, some pyrazolo[3,4-b]pyridines have been shown to exhibit antitubercular activity, suggesting that they may interact with pathways related to Mycobacterium tuberculosis .

Result of Action

Given the broad range of pharmacological activities exhibited by pyrazolo[3,4-b]pyridines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-4-2-5-12(8-11)15(18)17-9-13-6-3-7-16-14(13)10-17/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUZAQIEENYVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CC3=C(C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2934743.png)

![Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2934744.png)

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)

![(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid](/img/structure/B2934748.png)

![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)